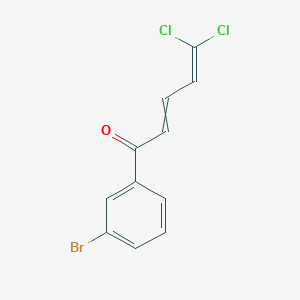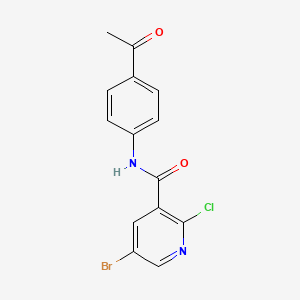
N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of an acetylphenyl group, a bromine atom, a chlorine atom, and a pyridine carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-acetylphenylamine with 5-bromo-2-chloropyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation and Reduction Reactions: Formation of carboxylic acids or alcohols.
Coupling Reactions: Formation of biaryl derivatives.
科学的研究の応用
N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-Acetylphenyl)-5-bromo-2-furamide
- N-(4-Acetylphenyl)quinoline-3-carboxamide
- 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones
Uniqueness
N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.
特性
CAS番号 |
143094-56-8 |
|---|---|
分子式 |
C14H10BrClN2O2 |
分子量 |
353.60 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C14H10BrClN2O2/c1-8(19)9-2-4-11(5-3-9)18-14(20)12-6-10(15)7-17-13(12)16/h2-7H,1H3,(H,18,20) |
InChIキー |
UPMQMBWZAFYDSY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


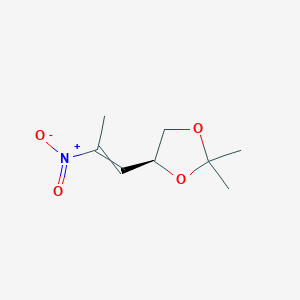
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
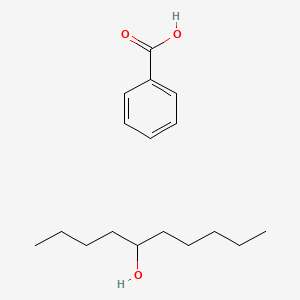
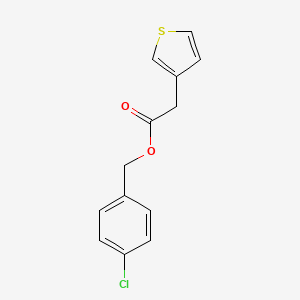
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
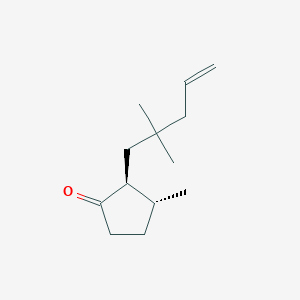
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
